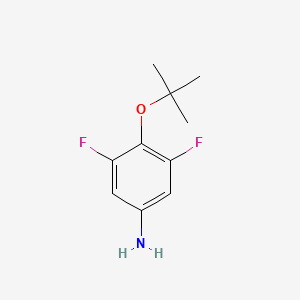

4-(Tert-butoxy)-3,5-difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMSLVLTMSIYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butoxy 3,5 Difluoroaniline and Analogous Structures

Precursor-Based Synthesis Pathways

A common and effective approach to synthesizing 4-(tert-butoxy)-3,5-difluoroaniline and its analogs involves the transformation of carefully chosen precursors. These methods focus on building the aniline (B41778) functionality onto a benzene (B151609) ring that already possesses the desired substitution pattern.

Reduction Reactions of Nitroaromatic Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and serves as a key step in producing substituted anilines. For the synthesis of this compound, the corresponding nitroaromatic precursor, 4-(tert-butoxy)-3,5-difluoronitrobenzene, is required. This precursor can be synthesized and subsequently reduced to the target aniline.

A widely employed method for this reduction is catalytic hydrogenation. youtube.comyoutube.comyoutube.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. youtube.comyoutube.com Common catalysts for this transformation include palladium, platinum, and nickel. youtube.comyoutube.com The reaction is generally carried out under pressure and at elevated temperatures to ensure complete conversion. youtube.com The fine-tuning of reaction conditions, such as solvent, temperature, pressure, and catalyst choice, is crucial for optimizing the yield and purity of the resulting aniline.

An analogous reduction is seen in the synthesis of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline (B1370011) from its nitro precursor, 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3,5-difluoronitrobenzene. This transformation highlights the utility of catalytic hydrogenation for reducing nitro groups in complex molecules without affecting other sensitive functional groups.

Table 1: Examples of Nitroaromatic Precursors for Aniline Synthesis

| Nitroaromatic Precursor | Target Aniline |

| 4-(tert-Butoxy)-3,5-difluoronitrobenzene | This compound |

| 3,5-Difluoronitrobenzene | 3,5-Difluoroaniline (B1215098) google.comchemicalbook.com |

| 3,4-Difluoronitrobenzene | 3,4-Difluoroaniline sigmaaldrich.com |

| 2,5-Difluoronitrobenzene | 2,5-Difluoroaniline sigmaaldrich.com |

| 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoronitrobenzene | 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)-3,5-difluoroaniline |

Amination Strategies for Halogenated Aromatic Precursors

Another significant strategy for forming the aniline moiety is through the amination of halogenated aromatic precursors. This approach involves the direct introduction of an amino group onto the aromatic ring, typically by displacing a halide. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for this transformation, particularly with highly fluorinated aromatic compounds where the fluorine atoms activate the ring towards nucleophilic attack. mdpi.comresearchgate.net

For the synthesis of this compound, a potential precursor would be a trihalogenated benzene derivative where one halogen can be selectively displaced by an amino or protected amino group. For instance, reacting a 1-halo-3,5-difluoro-4-(tert-butoxy)benzene with an ammonia (B1221849) source or an appropriate amine under suitable conditions can yield the desired product. The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, making fluorinated precursors particularly susceptible to this type of substitution.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile alternative for forming C-N bonds. nih.gov This method can be employed to couple aryl halides or triflates with amines and is known for its broad substrate scope and functional group tolerance. nih.gov In the context of synthesizing complex anilines, this reaction allows for the coupling of a suitably halogenated tert-butoxy (B1229062) difluorobenzene with an amine or ammonia equivalent.

Functionalization and Derivatization Approaches

An alternative synthetic strategy involves starting with a simpler difluoroaniline scaffold and subsequently introducing the tert-butoxy group. This approach relies on the selective functionalization of the aniline ring.

Introduction of Tert-butoxy Group onto Difluoroaniline Scaffolds

The Williamson ether synthesis is a classic and reliable method for forming ethers, which can be adapted to introduce a tert-butoxy group onto a phenolic substrate. tcichemicals.commasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com To apply this to the synthesis of this compound, one would start with 4-amino-2,6-difluorophenol (B148228). The phenolic hydroxyl group can be deprotonated with a strong base, such as sodium hydride, to form the corresponding phenoxide. libretexts.org This phenoxide can then react with a tert-butyl halide, such as tert-butyl bromide, to form the desired tert-butoxy ether.

Aromatic nucleophilic substitution can also be utilized to introduce an alkoxy group. bwise.kr In some cases, an existing alkoxy group can be displaced by another, a process known as transetherification. bwise.kr For instance, a precursor like 4-methoxy-3,5-difluoroaniline could potentially be converted to the tert-butoxy analog by reaction with a tert-butoxide source under specific conditions. bwise.kr

Selective Fluorination Strategies for Aniline Derivatives

While not a direct route to this compound, selective fluorination techniques are crucial for the synthesis of various fluorinated aniline derivatives that can serve as precursors. nih.gov The direct fluorination of aromatic rings is a challenging transformation due to the high reactivity of fluorinating agents. However, modern methods have enabled more controlled and selective fluorinations.

Electrophilic fluorinating reagents, such as Selectfluor, are often used for the site-selective C-H fluorination of complex molecules. nih.gov The regioselectivity of these reactions can be influenced by the electronic and steric properties of the substituents already present on the aromatic ring. For aniline derivatives, the amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve meta-fluorination, as required for a 3,5-difluoro pattern relative to a substituent at the 1-position, indirect strategies are often necessary. This might involve starting with a precursor that already contains the desired fluorine atoms or using a directing group to control the position of fluorination.

Multi-Step Synthesis Design and Optimization

The industrial production of fine chemicals like this compound often necessitates multi-step synthetic routes. nih.gov The design of these sequences requires careful consideration of factors such as the availability and cost of starting materials, the efficiency and selectivity of each reaction step, and the ease of purification of intermediates and the final product. google.comgoogle.com

Process optimization often involves screening various reaction parameters, including catalysts, solvents, temperatures, and reaction times. The development of continuous flow processes is also becoming increasingly important for the safe and efficient large-scale synthesis of chemical intermediates. nih.gov

Table 2: Key Synthetic Reactions and Their Applications

| Reaction Type | Description | Application in Synthesis |

| Catalytic Hydrogenation | Reduction of a nitro group to an amine using H2 gas and a metal catalyst. youtube.comyoutube.com | Conversion of 4-(tert-butoxy)-3,5-difluoronitrobenzene to this compound. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile. mdpi.comresearchgate.netrsc.org | Amination of halogenated precursors or introduction of the tert-butoxy group. |

| Williamson Ether Synthesis | Formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). tcichemicals.commasterorganicchemistry.comyoutube.com | Introduction of the tert-butoxy group onto a difluorophenol scaffold. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. nih.gov | Formation of the C-N bond in substituted anilines. |

| Selective C-H Fluorination | Direct introduction of fluorine atoms at specific positions on an aromatic ring. nih.govorganic-chemistry.org | Synthesis of fluorinated aniline precursors. |

Regioselective Synthesis Considerations

The synthesis of this compound necessitates precise control over the placement of three distinct substituents on the benzene ring: an amino group, a tert-butoxy group, and two fluorine atoms in a meta relationship to each other and ortho to the tert-butoxy group. A plausible and efficient synthetic strategy involves a two-step sequence: first, a nucleophilic aromatic substitution (SNAr) to introduce the tert-butoxy group, followed by the reduction of a nitro group to the desired aniline.

A logical starting material for such a sequence would be a trifluoronitrobenzene, such as 3,4,5-trifluoronitrobenzene. In this precursor, the fluorine atom at the C-4 position is para to the strongly electron-withdrawing nitro group. This geometric arrangement significantly activates the C-4 position towards nucleophilic attack. The ortho and para positions relative to a nitro group are electronically depleted, making them susceptible to reaction with electron-rich nucleophiles. libretexts.orglibretexts.org The fluorine atoms at C-3 and C-5, being meta to the nitro group, are considerably less activated.

The reaction with a bulky nucleophile like potassium tert-butoxide would, therefore, be expected to proceed with high regioselectivity at the C-4 position. The bulky nature of the tert-butoxide anion generally favors reaction at less sterically hindered sites, but in the case of activated aromatic systems, electronic factors are often the dominant control element. nih.gov The attack of the tert-butoxide at the C-4 position leads to the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the oxygen atoms of the nitro group. libretexts.orgmasterorganicchemistry.com Subsequent loss of the fluoride (B91410) leaving group restores the aromaticity of the ring, yielding the intermediate, 4-(tert-butoxy)-3,5-difluoronitrobenzene.

An alternative, though potentially less direct, approach could start from 3,5-difluoroaniline itself. chemicalbook.com This would involve protection of the amino group, followed by an oxidation and subsequent introduction of the tert-butoxy group. However, controlling the regioselectivity of such steps can be challenging and may lead to mixtures of products. Therefore, the SNAr approach on a pre-functionalized nitroaromatic ring is generally the more favored and predictable strategy.

Reaction Conditions and Catalytic Systems in Aniline Synthesis

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalytic systems for the key transformation steps.

Nucleophilic Aromatic Substitution:

The SNAr reaction to introduce the tert-butoxy group is typically carried out using potassium tert-butoxide in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The choice of solvent is crucial as it must be able to dissolve the ionic nucleophile while not interfering with the reaction. The reaction temperature can vary, but it is often performed at or below room temperature to control the exothermicity of the reaction and minimize potential side reactions.

| Reactant | Nucleophile | Solvent | Temperature | Product |

| 3,4,5-Trifluoronitrobenzene | Potassium tert-butoxide | THF | 0 °C to rt | 4-(tert-butoxy)-3,5-difluoronitrobenzene |

| 1-Chloro-3,5-difluorobenzene | Ammonia | Various | 100-250 °C | 3,5-Difluoroaniline |

This table presents plausible conditions for the synthesis of the nitroaromatic intermediate and a related difluoroaniline based on general principles of SNAr reactions.

Reduction of the Nitro Group:

The final step in the proposed synthesis is the reduction of the nitro group in 4-(tert-butoxy)-3,5-difluoronitrobenzene to the corresponding aniline. This transformation is a common and well-studied reaction in organic synthesis, with a variety of catalytic systems available.

Catalytic hydrogenation is a widely used method for this purpose. nih.gov This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this reaction. prepchem.com Other catalysts such as platinum, nickel, or rhodium can also be employed. youtube.com The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) at pressures ranging from atmospheric to several atmospheres and at temperatures from room temperature to slightly elevated temperatures. youtube.comyoutube.comyoutube.com The presence of the bulky tert-butoxy group ortho to the nitro group may introduce some steric hindrance, potentially requiring more forcing conditions (higher pressure or temperature) to achieve complete conversion. youtube.com

| Substrate | Catalyst | Reducing Agent | Solvent | Product |

| 4-(tert-butoxy)-3,5-difluoronitrobenzene | Pd/C | H₂ | Ethanol | This compound |

| Substituted Nitroarenes | Mo₃S₄ cluster | HCOOH/Et₃N | - | Substituted Anilines nih.gov |

This table illustrates typical catalytic systems for the reduction of nitroarenes to anilines.

Transfer hydrogenation offers a viable alternative to using gaseous hydrogen. nih.gov In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used in the presence of a suitable catalyst (e.g., Pd/C). This can be advantageous for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.

The careful selection and optimization of these reaction conditions are paramount to ensure a high-yielding and regioselective synthesis of this compound, a valuable compound for further chemical exploration.

Chemical Reactivity and Transformation Mechanisms Involving 4 Tert Butoxy 3,5 Difluoroaniline

Reactivity of the Aromatic Amino Group

The primary amino (-NH2) group is a nucleophilic center and significantly influences the molecule's participation in several important reactions.

While anilines are typically involved in electrophilic aromatic substitution, the presence of strong electron-withdrawing groups on an aromatic ring can make it susceptible to nucleophilic aromatic substitution (SNAᵣ). libretexts.orgyoutube.com In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org In the case of aniline (B41778) derivatives acting as nucleophiles, they can attack activated aryl halides. For example, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives follows second-order kinetics, consistent with an addition-elimination mechanism. researchgate.net The rate of these reactions is sensitive to the electronic effects of substituents on the aniline nucleophile. researchgate.net

The nitrogen atom of the amino group in aniline possesses a lone pair of electrons, making it a target for electrophiles. byjus.com Aniline and its derivatives readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. byjus.com The -NH2 group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to resonance effects that increase electron density at these sites. byjus.com However, in strongly acidic conditions, such as during nitration, the amino group can be protonated to form the anilinium ion (-NH3+). This protonated group is deactivating and meta-directing, leading to the formation of meta-substituted products alongside the expected ortho and para isomers. byjus.combyjus.com

The nucleophilic amino group of 4-(tert-butoxy)-3,5-difluoroaniline can react with acylating agents to form amides and with isocyanates or their precursors to form ureas. A common and versatile reagent for this purpose is triphosgene (B27547) (bis(trichloromethyl) carbonate), which serves as a safer, solid substitute for highly toxic phosgene (B1210022) gas. nih.govcommonorganicchemistry.com

The reaction of an aniline with triphosgene, typically in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA), generates a highly reactive isocyanate intermediate. nih.govresearchgate.net This isocyanate can then be reacted in situ with another amine to produce an unsymmetrical urea (B33335). nih.gov The order of addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com For instance, adding the aniline dropwise to a solution of triphosgene at low temperatures can favor the formation of the desired isocyanate, which can then be captured by a second nucleophile. researchgate.net This method has been successfully employed in the synthesis of complex molecules and pharmaceutical intermediates. researchgate.netasianpubs.org

Table 1: Reagents for Urea Synthesis from Amines nih.govcommonorganicchemistry.comasianpubs.org

| Reagent | Description |

|---|---|

| Isocyanate | Provides a direct method for urea formation by reacting with an amine, typically in a solvent like DMF, THF, or DCM at room temperature without the need for a base. |

| Triphosgene | A solid substitute for phosgene gas, used to convert amines into isocyanates, which then react further to form ureas. It is a versatile reagent for both symmetrical and unsymmetrical urea synthesis. |

| Carbonyldiimidazole (CDI) | An alternative to phosgene-related reagents that can be used to form ureas. The order of reagent addition is important to avoid symmetrical by-products. |

| Reactive Carbamates | Isopropenyl carbamates are particularly useful as they react irreversibly with amines to yield ureas. |

The amino group can undergo sulfamoylation, which involves the formation of a sulfonamide bond. This is typically achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. While specific examples detailing the reaction of this compound with (chlorosulfonyl)ethyl acetate (B1210297) are not prevalent in the provided search results, the general reaction of anilines involves the nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the N-S bond characteristic of a sulfonamide. The reaction of aniline with concentrated sulfuric acid to form sulfanilic acid is a related sulfonation reaction. byjus.com

Reactions of the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring of this compound have a profound impact on its reactivity. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the benzene (B151609) ring. byjus.comscribd.com

However, like other halogens, fluorine also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect), which would typically activate the ring and direct electrophiles to ortho and para positions. In the case of fluorine, its small size and the poor energy match between its 2p orbitals and the carbon 2p orbitals of the benzene ring mean that its resonance effect is weaker compared to its strong inductive effect.

The presence of multiple fluorine atoms significantly increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. youtube.com This is a key factor in nucleophilic aromatic substitution (SNAᵣ) reactions, where the fluorine atoms can stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com The element effect in SNAᵣ often shows that fluoride (B91410) is a good leaving group, sometimes better than other halogens, which is attributed to the high polarity of the C-F bond making the carbon atom highly electrophilic. youtube.comnih.gov Studies on fluorinated isoxazolines have shown that C-F bond cleavage can lead to the generation of carbocation intermediates that participate in electrophilic aromatic substitution reactions with other aromatic compounds. nih.gov Furthermore, the steric influence of fluorine on reactions at adjacent positions is generally considered negligible due to its small size, which is comparable to that of a hydrogen atom. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. lumenlearning.commasterorganicchemistry.com In the case of this compound, the directing effects of the substituents play a crucial role in determining the regioselectivity of incoming electrophiles. The amino group is a powerful activating group and an ortho-, para-director, while the fluorine atoms are deactivating yet also ortho-, para-directing. The bulky tert-butoxy (B1229062) group, situated para to the amine, along with the two fluorine atoms at the meta positions relative to the amine, creates a unique electronic and steric environment.

The strong activating effect of the amino group generally directs electrophiles to the positions ortho to it (C2 and C6). However, the steric hindrance from the adjacent fluorine atoms and the potential for hydrogen bonding between the amine and the electrophile can influence the substitution pattern. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, bromination of a similar compound, 3,5-difluoroaniline (B1215098), can lead to the formation of 4-bromo-3,5-difluoroaniline. sigmaaldrich.com

Halogen-Exchange and Cross-Coupling Compatibility

The fluorine atoms of this compound can potentially undergo halogen-exchange (HALEX) reactions, a process of significant interest for introducing other halogens or functional groups. nih.gov While C-F bonds are generally strong, their reactivity can be enhanced in the presence of suitable catalysts and reagents.

More significantly, the aniline functionality and the fluoro substituents make this compound a candidate for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uni-regensburg.dechemrxiv.org These reactions, often catalyzed by transition metals like palladium or nickel, are fundamental in modern organic synthesis. uni-regensburg.dechemrxiv.orgchemrxiv.org The compatibility of the tert-butoxy protecting group under these conditions is a key consideration. Nickel-catalyzed photoredox reactions, for example, have been shown to be effective for C-O and C-N bond formation with a variety of nucleophiles, including anilines. uni-regensburg.dechemrxiv.org The use of a bifunctional additive like tert-butylamine (B42293) can act as both a base and a ligand, facilitating these transformations under mild conditions. uni-regensburg.dechemrxiv.org

Hydroxyl-directed cross-coupling reactions have also been demonstrated, where a nearby hydroxyl group can direct the reaction to a specific site on the molecule. nih.gov This principle could potentially be applied to derivatives of this compound to achieve site-selective functionalization.

Transformations Involving the Tert-butoxy Group

The tert-butoxy group in this compound serves as a protective group for the phenolic oxygen. Its stability and the methods for its removal are critical aspects of its utility in multi-step syntheses.

Cleavage and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group, chemically similar to the tert-butoxy group, is a widely used acid-labile protecting group for amines. wikipedia.org The cleavage of the tert-butoxy group is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or hydrochloric acid in methanol (B129727) are commonly employed. wikipedia.orgfishersci.co.uk The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation.

Alternative methods for deprotection exist to avoid harsh acidic conditions that might be incompatible with other functional groups in the molecule. For instance, a mixture of trimethylsilyl (B98337) iodide and methanol can be used for Boc deprotection. wikipedia.org In some cases, selective cleavage can be achieved. For example, using concentrated sulfuric acid in tert-butyl acetate has been shown to deprotect Boc groups in the presence of tert-butyl esters. researchgate.net

Stability and Reactivity under Diverse Reaction Conditions

The tert-butoxy group is generally stable under basic and nucleophilic conditions, as well as under many reductive and oxidative conditions. organic-chemistry.orgtcichemicals.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protecting group. This orthogonality is a key feature in the strategic design of complex syntheses. For instance, the Boc group is stable to the conditions used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgtcichemicals.com

Advanced Functionalization

Recent advances in synthetic methodology have opened up new avenues for the functionalization of anilines.

Photoinduced Difluoroalkylation of Anilines

Photoinduced reactions have emerged as powerful tools in organic synthesis. A notable example is the photoinduced difluoroalkylation of anilines. nih.gov This method allows for the introduction of a difluoroalkyl group onto the aromatic ring. The reaction can proceed through the formation of an electron-donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent, such as ethyl difluoroiodoacetate. nih.gov Photoexcitation of this complex can lead to the formation of a difluoroalkyl radical, which then adds to the aniline. nih.gov This methodology has been successfully applied to electronically rich anilines, and the reaction conditions are generally mild. nih.gov

Schiff Base Formation and Subsequent Cyclocondensation Reactions

No published research specifically describes the formation of Schiff bases from this compound and their subsequent use in cyclocondensation reactions. In theory, the primary amine of this compound should be capable of reacting with aldehydes or ketones to form the corresponding imine, or Schiff base. The electronic effects of the fluorine and tert-butoxy substituents would influence the nucleophilicity of the amine and the stability of the resulting C=N bond. However, without experimental data, any discussion of reaction conditions, yields, or the scope of suitable carbonyl partners would be purely speculative.

Similarly, the transformation of these hypothetical Schiff bases into heterocyclic systems through cyclocondensation reactions has not been documented. Such reactions are a cornerstone of heterocyclic synthesis, leading to important scaffolds like quinazolines, benzodiazepines, and other fused systems. The specific substrates and reagents that would effectively undergo cyclocondensation with a Schiff base derived from this compound are unknown.

Intramolecular Cyclization Pathways

There is no available literature on the intramolecular cyclization pathways of derivatives of this compound. Intramolecular cyclizations are fundamental reactions for the construction of cyclic molecules, where different parts of the same molecule react with each other. For this to occur with this compound, it would first need to be functionalized with a suitable reactive group that could then participate in a ring-closing reaction. The nature of this functionalization and the conditions required to induce cyclization have not been explored in the available scientific literature.

Applications of 4 Tert Butoxy 3,5 Difluoroaniline As a Key Intermediate in Complex Chemical Synthesis

Precursor in Medicinal Chemistry Building Blocks

In medicinal chemistry, the precise architecture of a molecule is paramount to its biological activity and pharmacokinetic profile. 4-(Tert-butoxy)-3,5-difluoroaniline serves as a key precursor, enabling the introduction of the 4-hydroxy-3,5-difluoroaniline moiety into advanced molecular frameworks. This structural motif is of significant interest due to the known ability of fluorinated aromatics and phenols to modulate drug-target interactions and improve metabolic stability.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals. The synthesis of substituted quinolones, a core component of many antibacterial drugs, often involves the condensation of an aniline (B41778) derivative with a suitable carbonyl compound. 3,5-Difluoroaniline (B1215098) is a known starting material for producing fluorinated quinolones. chemicalbook.com

The utility of substituted aminophenols is well-documented in the synthesis of complex quinoline-based drugs. For instance, the preparation of Ivacaftor, a treatment for cystic fibrosis, involves the coupling of 5-amino-2,4-di-(tert-butyl)phenol with a quinoline (B57606) carboxylic acid. google.com By analogy, this compound provides a direct route to quinolones containing a protected 4-hydroxyphenyl group at the nitrogen atom. The tert-butoxy (B1229062) group serves to protect the phenolic oxygen from undesired side reactions during the amide bond formation, which typically proceeds via activation of the carboxylic acid. Subsequent deprotection under acidic conditions can then unmask the phenol (B47542) to yield the final, biologically active compound.

Table 1: Representative Synthesis of a Quinolone Derivative

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product | Purpose |

| 1 | This compound | A quinoline-3-carboxylic acid | Amide coupling agent (e.g., HATU, EDC) | N-(4-(tert-butoxy)-3,5-difluorophenyl) quinoline-3-carboxamide | Amide bond formation; phenol remains protected. |

| 2 | N-(4-(tert-butoxy)-3,5-difluorophenyl) quinoline-3-carboxamide | - | Acid (e.g., Trifluoroacetic acid) | N-(3,5-difluoro-4-hydroxyphenyl) quinoline-3-carboxamide | Selective deprotection to reveal the phenolic hydroxyl group. |

Macrocyclic and polycyclic structures are increasingly important in drug discovery for their ability to tackle challenging protein-protein interaction targets. These complex scaffolds often require conformationally-defined building blocks to achieve the desired three-dimensional shape. Patents for macrocyclic compounds with therapeutic potential, such as motilin receptor antagonists, describe structures built from a variety of functionalized aromatic intermediates. acs.org

This compound is an ideal candidate for incorporation into such architectures. Its aniline functional group can act as a nucleophilic handle for cyclization reactions or as an attachment point to a larger scaffold. The difluorinated phenyl ring provides a rigid, defined structural element, while the protected phenol offers a future site for modification to fine-tune solubility or target binding. The tert-butoxy group's stability to many reaction conditions, coupled with its ease of removal, allows for its strategic use late in a synthetic sequence.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. chemicalbook.com They consist of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. chemicalbook.com The development of effective PROTACs relies on a modular synthetic approach using versatile building blocks.

This compound is a prime building block for constructing the "warhead" component of a PROTAC. The 4-hydroxy-3,5-difluoroaniline core can be designed to bind a protein of interest, such as a kinase. In the synthesis, the aniline nitrogen of this compound provides a convenient point for attaching the linker, a common strategy in PROTAC assembly. The tert-butoxy group protects the phenolic hydroxyl during linker attachment and subsequent coupling to the E3 ligase ligand. This ensures that the final PROTAC molecule displays the correct functionality for inducing protein degradation.

Table 2: Modular Role in a Hypothetical PROTAC

| PROTAC Component | Building Block Origin | Synthetic Handle | Function |

| Warhead Ligand | This compound | Aniline Nitrogen (-NH2) | Binds to the target Protein of Interest (POI). |

| Linker | Various (e.g., PEG chain) | Terminal functional group (e.g., carboxylic acid) | Connects the warhead to the E3 ligase ligand. |

| E3 Ligase Ligand | Pomalidomide derivative | Amine or other functional group | Recruits the E3 ubiquitin ligase (e.g., Cereblon). |

Role in Agrochemical Development

The introduction of fluorine atoms into active ingredients is a well-established strategy in the agrochemical industry to enhance biological efficacy, metabolic stability, and lipophilicity. epo.orgnih.gov Consequently, fluorinated anilines are critical intermediates for a wide range of modern crop protection agents. epo.org

The term synthon refers to a conceptual unit within a molecule that aids in planning its synthesis. This compound serves as a synthon for the 4-hydroxy-3,5-difluoroaniline moiety. There is a strong precedent for the use of substituted aminophenols in commercial pesticides. For example, the insecticide hexaflumuron (B1673140) is synthesized from 2,6-dichloro-4-aminophenol. google.com This highlights the importance of the aminophenol scaffold in creating potent agrochemicals.

By replacing the chlorine atoms with fluorine, chemists can modulate the properties of the resulting pesticide. This compound provides access to these fluorinated analogues. The aniline can be derivatized, for example, by reaction with an isocyanate to form a benzoylurea-type insecticide, a class known for inhibiting chitin (B13524) synthesis in insects. google.com

The search for new agrochemicals with novel modes of action is critical for overcoming resistance issues. epo.org The unique electronic properties of the difluorinated ring in this compound make it an attractive starting point for designing new agrochemical frameworks. The fluorine atoms can engage in specific interactions with target enzymes in weeds, insects, or fungi, potentially leading to new mechanisms of action. The protected phenol allows for the creation of prodrug strategies, where the active compound is released in the target organism, or it can be used to introduce a site for metabolism or further functionalization to optimize the compound's performance and environmental profile. The versatility of this building block supports its use in generating diverse libraries of candidate molecules for high-throughput screening in agrochemical discovery programs.

Utility in Advanced Materials Chemistry

Precursor for Fluorinated Polymers and Monomers

No information was found regarding the use of this compound as a monomer or precursor for the synthesis of fluorinated polymers. The polymerization behavior of this specific compound, including potential reaction conditions, resulting polymer properties, and characterization data, is not described in the available literature.

Synthesis of Functional Dyes and Pigments

There is no documented evidence of this compound being utilized as an intermediate in the synthesis of functional dyes or pigments. The typical synthetic routes for dyes and pigments, such as the creation of azo dyes through diazotization and coupling reactions, have been reviewed, but no examples involving this particular fluorinated aniline derivative were discovered.

Advanced Spectroscopic and Structural Characterization Methodologies for Synthetic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. For 4-(tert-butoxy)-3,5-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D-NMR experiments, offers unambiguous structural verification.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule: the aromatic protons and the protons of the tert-butoxy (B1229062) group.

The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet in the aromatic region of the spectrum. This splitting pattern arises from coupling to the two adjacent fluorine atoms. The chemical shift of these protons would be influenced by the electron-donating effects of both the amino (-NH₂) and the tert-butoxy (-O-C(CH₃)₃) groups, and the electron-withdrawing effect of the fluorine atoms. Based on data for similar compounds like 3,5-difluoroaniline (B1215098), the aromatic protons are predicted to resonate in the range of 6.0-6.5 ppm. chemicalbook.comchemicalbook.com

The nine protons of the tert-butoxy group are also chemically equivalent and will appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum, around 1.3-1.5 ppm, which is characteristic of tert-butyl groups. rsc.org The amino (-NH₂) protons will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically expected in the range of 3.5-4.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.0 - 6.5 | Triplet (t) | J(H,F) ≈ 8-10 Hz |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

The carbon atoms of the benzene (B151609) ring will show distinct signals influenced by the attached substituents. The carbon atom attached to the amino group (C-1) and the carbon atom attached to the tert-butoxy group (C-4) will be shifted downfield. The two carbon atoms bonded to fluorine (C-3 and C-5) will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C,F)), which is typically large. The two carbon atoms adjacent to the amino group (C-2 and C-6) will be equivalent and will show a smaller coupling to the fluorine atoms.

The tert-butoxy group will exhibit two signals: one for the quaternary carbon bonded to the oxygen atom, typically in the 70-80 ppm range, and another for the three equivalent methyl carbons, usually found further upfield around 28-30 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-NH₂) | 145 - 150 | Triplet (t) |

| C-2, C-6 | 95 - 105 | Triplet (t) |

| C-3, C-5 (-F) | 160 - 165 | Doublet (d) |

| C-4 (-O-C(CH₃)₃) | 135 - 140 | Triplet (t) |

| -C (CH₃)₃ | 70 - 80 | Singlet (s) |

| -C(C H₃)₃ | 28 - 30 | Singlet (s) |

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. researchgate.net This signal will be split into a triplet by the two adjacent aromatic protons. The chemical shift of fluorine is sensitive to its electronic environment, and for fluoroaromatic compounds, it typically appears in a characteristic range. chemrxiv.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Ar-F | -110 to -130 | Triplet (t) | J(F,H) ≈ 8-10 Hz |

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a series of 2D-NMR experiments are employed. science.govepfl.ch

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. sdsu.edu In this case, it would primarily be used to confirm the coupling between the aromatic protons and potentially the amino protons, although the latter can be broad and may not show a clear correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the signals for the aromatic C-H groups and the methyl carbons of the tert-butoxy group to their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, correlations would be expected between the tert-butoxy protons and the quaternary carbon of the tert-butyl group, as well as the C-4 carbon of the aromatic ring. It would also show correlations between the aromatic protons and the neighboring carbon atoms, providing definitive evidence for the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. miamioh.edu This allows for the unambiguous determination of the elemental composition of this compound, C₁₀H₁₃F₂NO. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₄F₂NO⁺ | 202.1043 |

| [M+Na]⁺ | C₁₀H₁₃F₂NNaO⁺ | 224.0863 |

The fragmentation pattern observed in the mass spectrum would further support the proposed structure. Common fragmentation pathways would likely involve the loss of the tert-butyl group as a stable carbocation, leading to a prominent peak at m/z corresponding to [M-57]⁺. Further fragmentation could involve the loss of CO or other small neutral molecules.

LC-MS for Reaction Monitoring and Product Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for real-time monitoring of chemical reactions and the assessment of final product purity. In the synthesis of this compound, LC-MS allows chemists to track the consumption of reactants and the formation of the desired product. By taking small aliquots from the reaction mixture at various time intervals, the progress can be meticulously followed, enabling precise determination of the reaction endpoint and preventing the formation of impurities through over-reaction.

Following the completion of the synthesis, LC-MS is employed to ascertain the purity of the isolated this compound. The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or other impurities. The mass spectrometry detector then provides mass-to-charge ratio (m/z) data, confirming the identity of the eluted peaks. For this compound, the expected m/z value would correspond to its molecular weight, providing definitive evidence of its presence. The integration of the peak area in the chromatogram allows for the quantification of purity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a non-destructive means to identify the functional groups present in a molecule, thereby confirming the successful synthesis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Bonds

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range, making the FT-IR spectrum a molecular fingerprint. For this compound, the FT-IR spectrum would be expected to display several key absorption bands confirming its structure.

The presence of the amine (N-H) group is typically identified by stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-F bonds introduce strong absorption bands in the fingerprint region, generally between 1100 and 1400 cm⁻¹. The tert-butoxy group would be evidenced by C-H stretching vibrations around 2900-3000 cm⁻¹ and a characteristic C-O stretching band. The aromatic ring itself will show C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

| Functional Group | Characteristic FT-IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aliphatic) | 2900-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-F Stretch (Aryl Fluoride) | 1100-1400 |

| C-O Stretch | 1000-1300 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, which results in shifts in the frequency of the scattered light that correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the substituted aromatic ring and the C-C backbone of the tert-butyl group. The C-F bonds would also exhibit characteristic Raman shifts. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, leading to a more confident structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous proof of the molecular structure of this compound, assuming a suitable single crystal can be grown.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density of the molecule can be constructed.

This model allows for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. It provides definitive confirmation of the connectivity of the atoms, the substitution pattern on the aromatic ring, and the conformation of the tert-butoxy group. Furthermore, for chiral molecules, single-crystal X-ray diffraction can determine the absolute configuration.

Analysis of Intermolecular Interactions in Crystal Lattices

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of this compound pack together in the solid state. This analysis of the crystal lattice provides insight into the intermolecular forces that govern the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies on 4 Tert Butoxy 3,5 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties that may be difficult or impossible to measure experimentally. For 4-(tert-butoxy)-3,5-difluoroaniline, these calculations can elucidate its stable geometric configuration, the distribution of its electrons, and its energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of molecules. By using functionals such as B3LYP and a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation. nih.govijrte.org This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization process reveals the spatial arrangement of the atoms, including the planarity of the aniline (B41778) ring and the orientation of the bulky tert-butoxy (B1229062) group and the fluorine atoms. The electronic structure, which describes the distribution of electrons within the molecule, is also a direct output of these calculations, forming the basis for further analysis of the molecule's properties. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Conceptual)

| Parameter | Description | Expected Finding |

| C-N Bond Length | The distance between the aniline nitrogen and the attached carbon of the phenyl ring. | Shorter than a typical C-N single bond due to resonance with the ring. |

| C-F Bond Lengths | The distances between the carbon atoms of the phenyl ring and the fluorine atoms. | Consistent with typical aromatic C-F bonds. |

| C-O Bond Length | The distance between the phenyl ring carbon and the oxygen of the tert-butoxy group. | Typical of an aryl ether linkage. |

| N-H Bond Lengths | The distances between the nitrogen atom and the hydrogen atoms of the amine group. | Standard for an aniline derivative. |

| Dihedral Angle | The twist of the tert-butoxy group relative to the plane of the aniline ring. | A non-zero angle is expected due to steric hindrance. |

Hartree-Fock (HF) and Post-HF Methods for Energetic Analysis

While DFT is a workhorse for geometry optimization, Hartree-Fock (HF) theory provides a foundational ab initio approach. ijrte.org HF calculations can also be used for geometry optimization and to obtain the total energy of the molecule. However, the HF method does not fully account for electron correlation, which can be a limitation for accurate energy predictions.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF results to include electron correlation. These methods are more computationally intensive but yield more accurate energetic data. For this compound, these calculations could provide a precise determination of the molecule's stability and the energy barriers for conformational changes.

Electronic Properties Analysis

The electronic properties of a molecule are critical in determining its chemical behavior, including its reactivity and intermolecular interactions. Computational analyses provide quantitative measures of these properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO would also be distributed over the aromatic system.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing further insight into the molecule's chemical tendencies.

Table 2: Conceptual Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: This table outlines the theoretical framework. The actual values would be derived from the calculated HOMO and LUMO energies.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted on the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would likely show regions of negative potential (typically colored red) around the electronegative fluorine and oxygen atoms, as well as the nitrogen atom due to its lone pair of electrons. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group and the phenyl ring, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of charge delocalization through hyperconjugative interactions. This is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov For this compound, significant delocalization would be expected from the nitrogen lone pair into the antibonding orbitals of the aromatic ring, contributing to the stability of the molecule. The analysis also provides information on the hybridization of the atoms, which influences the molecular geometry.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the energetic landscape of a chemical transformation. This involves identifying stable molecules (reactants and products), intermediates, and the transition states that connect them.

Transition State Characterization

The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. Its structure and energy determine the activation barrier of a reaction. Computational methods, particularly those based on quantum mechanics, are adept at locating and characterizing these fleeting structures.

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic attack on a different substrate, computational chemists would employ algorithms to search for the transition state geometry. This process typically involves starting with an initial guess of the transition state structure and then using optimization algorithms to find the first-order saddle point on the potential energy surface.

A key aspect of transition state characterization is the analysis of vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency in its calculated vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, the specific atomic movements that lead from the reactant to the product.

Table 1: Illustrative Data for a Hypothetical Transition State in a Reaction of this compound

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | Corresponds to the motion along the reaction coordinate, for instance, the approach of an electrophile to the aromatic ring. |

| Activation Energy (ΔE‡) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Key Bond Distances | C-X: 2.1 Å, N-H: 1.01 Å | Illustrative distances of forming or breaking bonds at the transition state. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a transition state calculation.

Potential Energy Surface (PES) Scanning

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule or a system of molecules as a function of their geometric parameters. By scanning the PES, chemists can map out the energy changes that occur as a reaction progresses.

A relaxed PES scan involves systematically changing one or more geometric parameters (like a bond length or a dihedral angle) while allowing all other degrees of freedom to relax to their minimum energy for each step. q-chem.com This technique is useful for exploring reaction pathways and identifying low-energy conformations. q-chem.com For instance, to study the rotation of the tert-butoxy group in this compound, a dihedral angle could be systematically varied, and the energy at each step calculated. This would reveal the rotational energy barrier.

For more complex reactions, two-dimensional PES scans can be employed, where two geometric variables are changed simultaneously. q-chem.com These scans provide a more comprehensive picture of the reaction landscape, helping to identify the most favorable reaction path, also known as the intrinsic reaction coordinate (IRC). Following the IRC from the transition state down to the reactants and products confirms the connection between these stationary points on the PES. q-chem.com

Prediction and Analysis of Spectroscopic Properties

Computational chemistry also allows for the accurate prediction of various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Computational Vibrational Spectroscopy (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. nih.govresearchgate.net These calculations provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental results. nih.govnih.gov The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov Analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as C-F stretching, N-H bending, or aromatic ring vibrations. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| N-H Symmetric Stretch | 3450 | 3312 | Stretching of the N-H bonds in the amino group. |

| C-H Aromatic Stretch | 3100 | 2976 | Stretching of the C-H bonds on the aromatic ring. |

| C-F Symmetric Stretch | 1350 | 1296 | Symmetric stretching of the C-F bonds. |

| C-O Stretch | 1200 | 1152 | Stretching of the C-O bond in the tert-butoxy group. |

| Ring Breathing | 1000 | 960 | In-plane expansion and contraction of the benzene (B151609) ring. |

Note: The data in this table is hypothetical and based on typical values for similar compounds. A scaling factor of 0.96 is assumed for illustrative purposes.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for this purpose. nih.govresearchgate.net

The calculation involves placing the molecule in a magnetic field and computing the magnetic shielding tensors for each nucleus. These shielding tensors are then used to calculate the chemical shifts, typically relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Predicted NMR chemical shifts are highly sensitive to the molecular geometry and the computational level of theory used. Comparing theoretical and experimental NMR spectra can aid in the assignment of signals and provide confidence in the proposed structure. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful for its characterization.

Table 3: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Description |

| ¹H (NH₂) | 3.85 | Singlet | Protons of the amino group. |

| ¹H (Aromatic) | 6.40 | Triplet | Protons on the aromatic ring. |

| ¹H (tert-butyl) | 1.35 | Singlet | Protons of the tert-butyl group. |

| ¹³C (C-N) | 145.2 | - | Carbon atom attached to the amino group. |

| ¹³C (C-F) | 160.5 | Doublet | Carbon atoms attached to fluorine. |

| ¹³C (C-O) | 150.8 | - | Carbon atom attached to the oxygen of the tert-butoxy group. |

| ¹³C (tert-butyl C) | 30.1 | - | Carbon atoms of the tert-butyl group. |

| ¹³C (tert-butyl Cq) | 79.5 | - | Quaternary carbon of the tert-butyl group. |

| ¹⁹F | -115.0 | Singlet | Fluorine atoms. |

Note: The data in this table is hypothetical and presented for illustrative purposes. Chemical shifts are referenced to TMS for ¹H and ¹³C.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in the development of synthetic routes for key intermediates like 4-(Tert-butoxy)-3,5-difluoroaniline. Future research will likely prioritize the reduction of hazardous waste, energy consumption, and the use of non-renewable resources.

A significant trend is the adoption of biocatalysis. For instance, the reduction of nitroaromatic precursors, a common step in aniline (B41778) synthesis, could be achieved using nitroreductase enzymes. nih.govacs.orgnih.gov This approach operates under mild conditions (room temperature and pressure) in aqueous buffers, circumventing the need for high-pressure hydrogen gas and expensive, toxic heavy-metal catalysts. nih.govacs.orgnih.govresearchgate.net The development of a biocatalytic route for a suitable precursor to this compound represents a key area for future investigation.

The choice of solvent is another critical factor in sustainable synthesis. researchgate.net Research into environmentally benign solvents, such as cyclopentyl methyl ether (CPME), is gaining traction. nih.govdoaj.org These solvents reduce the environmental impact and risks associated with traditional volatile organic solvents. researchgate.net Future work will likely involve designing a synthetic pathway for this compound that utilizes such green solvents throughout the process.

Table 1: Comparison of Conventional vs. Greener Synthesis Strategies

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Catalysts | Precious metals (e.g., Pd, Pt) | Biocatalysts (e.g., enzymes), Earth-abundant metal catalysts |

| Reagents | Often stoichiometric, potentially hazardous | Catalytic, reduced-risk reagents |

| Solvents | Volatile Organic Compounds (VOCs) | Water, supercritical fluids, bio-based solvents (e.g., CPME) |

| Energy Input | High temperature and pressure | Ambient temperature and pressure |

| Waste | Significant, often hazardous by-products | Minimized waste, biodegradable by-products |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of anilines and their precursors is heavily reliant on catalysis. Future research is focused on creating more robust, efficient, and selective catalysts for C-N bond formation and other key transformations. mit.edunih.govrsc.orgrsc.org

Recent advancements include the development of air-stable nickel precatalysts for C-N cross-coupling reactions. mit.edu These systems exhibit a broad substrate scope, including aryl chlorides, and are compatible with weak bases, which allows for the amination of substrates with sensitive functional groups. mit.edu The exploration of such catalysts for the final amination step or for further derivatization of this compound could lead to more efficient and versatile synthetic routes.

Furthermore, novel catalytic systems are being developed for fluorination itself. Cationic gold(I) complexes supported by N-heterocyclic carbene (NHC) ligands, for example, have been shown to catalyze the hydrofluorination of alkynes. researchgate.net While not directly applicable to the synthesis of the title compound from its common precursors, this points to a broader trend of developing novel catalysts for specific and challenging transformations in fluorination chemistry. Research into catalysts that can directly and selectively install the difluoro pattern on an aromatic ring under mild conditions is a significant long-term goal.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, is a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability over traditional batch processing. eurekalert.orgbritishwaterfilter.comsciencedaily.com The integration of the synthesis of this compound into flow methodologies is a promising avenue for future research.

Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for hazardous reactions or when dealing with unstable intermediates. researchgate.netvapourtec.com The synthesis of fluorinated compounds, which can involve toxic and corrosive reagents, is a natural fit for flow chemistry. vapourtec.compharmtech.com A multistep synthesis, such as that required for this compound, could be "telescoped" into a continuous sequence, where the output of one reactor flows directly into the next. rsc.org This minimizes manual handling, reduces waste, and can significantly shorten production times.

Recent studies have demonstrated the use of packed-bed reactors in flow systems for both fluorination reactions and biocatalytic reductions using immobilized enzymes. acs.orgeurekalert.orgbritishwaterfilter.comsciencedaily.com Future work could focus on designing a fully integrated flow process for this compound, potentially combining catalytic and biocatalytic steps in a single, automated machine. rsc.org

Expanding Applications in Complex Molecule Synthesis

Fluorinated anilines are crucial building blocks for a wide range of high-value products, particularly in the pharmaceutical and agrochemical industries. pharmtech.comnih.govmdpi.com The unique substitution pattern of this compound—combining the electron-withdrawing fluorine atoms with the bulky, electron-donating tert-butoxy (B1229062) group—makes it a particularly interesting synthon.

The fluorine atoms can modulate properties like lipophilicity and metabolic stability in a final drug molecule, while also influencing the reactivity of the aromatic ring. pharmtech.com The tert-butoxy group can serve as a protecting group for a phenol (B47542), which can be deprotected in a later synthetic step to reveal a hydroxyl group, providing a handle for further functionalization. This dual functionality makes it a versatile starting point for creating complex molecular scaffolds. For example, the difluoroamino motif is a feature in a number of bioactive molecules. researchgate.net

Future research will undoubtedly focus on leveraging these characteristics to synthesize novel, complex molecules. researchgate.net This could involve using the aniline nitrogen for cross-coupling reactions, electrophilic aromatic substitution directed by the alkoxy group, or nucleophilic aromatic substitution activated by the fluorine atoms. The ability to unmask the phenol at a late stage adds another layer of synthetic flexibility.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern synthetic planning. acs.org For a molecule like this compound, advanced computational studies offer a pathway to predict its behavior and guide experimental work.

Density Functional Theory (DFT) is widely used to study the electronic structure and reactivity of organic molecules. nih.govnih.govmdpi.com For fluoroanilines, DFT calculations can determine thermochemical properties, ionization enthalpies, and reactivity indices that help in understanding their chemical behavior. nih.govjmaterenvironsci.com Future studies will likely apply these methods to this compound to create a detailed map of its electronic landscape, predicting sites of reactivity for various reaction types. jmaterenvironsci.com

Beyond DFT, a major emerging trend is the use of machine learning and neural networks for reaction prediction. mit.edunih.gov These models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents with high accuracy. nih.govnih.gov They can also predict site selectivity in complex functionalization reactions. rsc.org A key future direction will be the development of predictive models specifically tailored to fluorinated aromatics, enabling chemists to rapidly screen potential reactions and synthetic routes for this compound on a computer before entering the lab.

Table 2: Application of Computational Methods in Synthesis

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and reactivity indices (e.g., electrophilicity, nucleophilicity). nih.govjmaterenvironsci.com | Predicting the most likely sites for electrophilic or nucleophilic attack; understanding the influence of substituents on reactivity. |

| Molecular Dynamics (MD) | Simulating the conformational behavior of molecules and their interactions with other molecules (e.g., enzymes, solvents). | Predicting how the molecule might fit into an enzyme's active site or how it behaves in different solvent environments. |

| Machine Learning (ML) / AI | Predicting reaction outcomes, retrosynthetic pathways, and reaction conditions from large datasets. mit.edunih.govrsc.org | Suggesting optimal synthetic routes and reaction conditions; predicting potential by-products. |

Investigation of Stereoselective Synthetic Pathways

Chirality is a fundamental aspect of medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. The development of methods to synthesize enantiomerically pure compounds is therefore of critical importance. beilstein-journals.org

For this compound, future research will likely explore the development of stereoselective transformations. While the starting material itself is achiral, it can be a substrate in reactions that generate new stereocenters. This could involve:

Asymmetric catalysis: Using a chiral catalyst to functionalize the amine group or the aromatic ring in a way that produces a single enantiomer of the product.

Substrate-controlled diastereoselective reactions: If the aniline is first coupled to a chiral auxiliary, subsequent reactions can be directed to occur on one face of the molecule, leading to a specific diastereomer.

Dynamic Kinetic Resolution: This powerful technique could be applied to derivatives of the title compound. For instance, a reaction involving the formation of a new stereocenter could be designed to proceed via a rapidly equilibrating intermediate, with a chiral catalyst selectively converting one of the intermediate's enantiomers into the desired product. cas.cn

Research in the asymmetric synthesis of fluorinated molecules is an active field, with methods being developed for stereoselective fluorination, allylic alkylations, and Mannich reactions to create chiral fluorine-containing centers. nih.govflinders.edu.au Applying these principles to create complex, chiral molecules from this compound is a logical and exciting direction for future synthetic efforts.

Q & A

Basic: What are the key synthetic strategies for preparing 4-(tert-butoxy)-3,5-difluoroaniline, and what reaction conditions are critical?

Answer:

The synthesis of this compound derivatives typically involves halogen exchange (Halex reaction) followed by amination or nucleophilic substitution. For example, in analogous compounds like 3,5-difluoroaniline, the Halex reaction replaces chlorine atoms with fluorine using KF/CsF in polar solvents (e.g., dimethylimidazolidinone, DMI) at 180–250°C . Subsequent amination with anhydrous ammonia in diethylene glycol (DEG) at 230°C under high pressure (~960 psig) achieves yields >90% . For the tert-butoxy group, introducing tert-butoxy via nucleophilic substitution (e.g., using tert-butanol/K2CO3) to a fluorinated precursor may be required. Key variables include solvent polarity, temperature, and catalyst selection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products